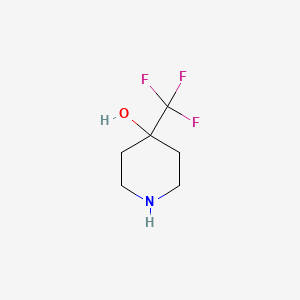

4-(Trifluoromethyl)piperidin-4-ol

Descripción

Significance of Piperidine (B6355638) Scaffolds in Chemical Biology and Material Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active compounds. chemicalbook.com Its prevalence stems from its ability to exist in a stable chair conformation, providing a three-dimensional framework that can be strategically functionalized to interact with biological targets like enzymes and receptors. chemicalbook.comontosight.ai

Piperidine derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. ontosight.ai The nitrogen atom of the piperidine ring is often a key feature, as it can be protonated at physiological pH, allowing for ionic interactions with biological macromolecules. The introduction of various substituents onto the carbon framework of the piperidine ring allows for the fine-tuning of a compound's size, shape, and electronic properties, which is crucial for optimizing its biological activity and pharmacokinetic profile. cymitquimica.com Chiral piperidine scaffolds, in particular, are of great interest as they can lead to drugs with improved efficacy and reduced side effects. cymitquimica.com

Beyond medicine, piperidine derivatives are also utilized in material sciences, for example, as components of organic catalysts and as building blocks for functional polymers. Their versatile reactivity and structural predictability make them a reliable and valuable tool for chemists in diverse fields. sigmaaldrich.com

Role of Trifluoromethyl Group Incorporation in Modulating Physico-chemical and Biological Properties of Organic Compounds

The trifluoromethyl (CF₃) group is a unique and powerful functional group in the realm of organic and medicinal chemistry. nih.gov Its incorporation into a molecule can dramatically alter its properties in several beneficial ways. The high electronegativity of the fluorine atoms in the CF₃ group significantly impacts the electronic environment of the parent molecule. nuph.edu.ua

Key effects of introducing a trifluoromethyl group include:

Increased Lipophilicity: The CF₃ group can enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes, a critical factor for drug efficacy. nuph.edu.ua

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism, thereby increasing the half-life of a drug in the body. nih.gov

Binding Affinity: The CF₃ group can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets, potentially leading to enhanced binding affinity and selectivity.

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and target engagement. nih.gov

These combined effects have made the trifluoromethyl group a "go-to" functional group for medicinal chemists seeking to improve the drug-like properties of lead compounds. researchgate.net

Overview of 4-(Trifluoromethyl)piperidin-4-ol as a Key Synthetic Intermediate and Research Target

This compound is a white crystalline solid that has garnered attention as a valuable building block in organic synthesis. It strategically combines the desirable features of the piperidine scaffold with the advantageous properties imparted by the trifluoromethyl group. The presence of the hydroxyl group at the 4-position provides a convenient handle for further chemical transformations, making it a versatile intermediate.

Physico-chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀F₃NO |

| Molar Mass | 169.14 g/mol |

| Density | 1.291±0.06 g/cm³ (Predicted) |

| Boiling Point | 175.1±35.0 °C (Predicted) |

| pKa | 12.23±0.20 (Predicted) |

Data sourced from chemical databases and predictive models.

The synthesis of this compound can be achieved through various routes, with a common method involving the reaction of a protected piperidone with a trifluoromethylating agent, followed by deprotection. A frequently used precursor is the N-Boc protected version, tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, which is commercially available. bldpharm.com

The primary application of this compound lies in its role as a synthetic intermediate for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, it has been identified as a key building block in the synthesis of novel antiepileptic drugs and potent analgesics. researchgate.net The trifluoromethylated piperidinol motif is recognized for its potential to impart favorable properties to the final target molecules, making this compound a compound of significant interest for ongoing and future research endeavors.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-3-10-4-2-5/h10-11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPLSJSIKGZOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299783 | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-69-1 | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Trifluoromethyl Piperidin 4 Ol

Novel Reaction Pathways for the Introduction of the 4-(Trifluoromethyl)piperidin-4-ol Moiety

The construction of the trifluoromethyl-substituted piperidine (B6355638) skeleton from non-cyclic precursors requires a cyclization or cycloaddition step. nih.govmdpi.com Various innovative strategies have been developed to achieve this transformation efficiently.

A diverse array of cyclization reactions has been employed to synthesize the piperidine ring. nih.gov These methods provide access to the core structure from linear amines or other acyclic starting materials. nih.gov

Notable strategies include:

Aza-Diels-Alder Reaction : This cycloaddition, for instance between an optically active sulfinamine and an azadiene, can produce trifluoromethyl-piperidines with excellent diastereoselectivity and enantioselectivity. mdpi.com

Aza-Michael Addition : The intramolecular conjugate addition of an amine to an α,β-unsaturated ketone is another effective method. For example, an optically active ω-amino α,β-unsaturated ketone containing a trifluoromethyl group can be cyclized under basic conditions to yield a 2-trifluoromethyl-substituted piperidine with high diastereoselectivity. mdpi.com

Prins-Type Cyclization : Homoallylic amines can undergo a Prins-type cyclization with aldehydes, catalyzed by acids like concentrated HCl, to form substituted piperidines, including 4-hydroxy derivatives. youtube.comnih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst. nih.gov

Metathesis Reactions : Ring-closing metathesis using robust catalysts like Grubbs catalysts offers a powerful route to the piperidine skeleton from suitable diene precursors. mdpi.com

Multi-Component Reactions for Diversified this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to rapidly assemble complex molecular architectures from simple starting materials in a single synthetic operation. nih.govpreprints.org The application of MCRs to scaffolds related to this compound allows for the generation of diverse libraries of compounds with potential applications in various fields of chemical and medicinal research. researchgate.net

One notable example involves the Ugi four-component reaction (Ugi-4CR), which can be adapted to create highly substituted piperidine derivatives. nih.gov While direct use of this compound in a classical Ugi reaction might be challenging due to the sterically hindered and electronically deactivated nature of the nitrogen atom, related trifluoromethylated piperidine precursors can be employed. For instance, a trifluoromethylated imine can react with an isocyanide, a carboxylic acid, and an alcohol to yield complex piperidine structures. mdpi.com

Another powerful MCR is the Hantzsch pyridine (B92270) synthesis, which can be modified to produce dihydropyridine (B1217469) derivatives. nih.gov Although not directly starting from this compound, this methodology highlights the potential for constructing trifluoromethyl-containing piperidine-like scaffolds through convergent strategies. researchgate.net

Spirocyclic piperidines are another class of compounds accessible through MCRs. For example, a one-pot, four-component reaction of a pyrazolidine-dione, ethyl 4,4,4-trifluoroacetoacetate, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized spiropiperidines containing a trifluoromethyl group. researchgate.net These reactions often proceed with high diastereoselectivity, affording a single diastereoisomer. researchgate.net

The following table summarizes representative multi-component reactions that can be conceptually applied or have been used to generate scaffolds related to this compound.

| Reaction Type | Components | Resulting Scaffold | Key Features |

| Ugi-4CR | Trifluoromethylated imine, isocyanide, carboxylic acid, alcohol | Highly substituted piperidines | High convergence and diversity |

| Hantzsch-type Reaction | Aldehyde, β-ketoester (trifluoromethylated), ammonia (B1221849) source | Dihydropyridine derivatives | Access to oxidized piperidine precursors |

| Spiro-annulation | Pyrazolidine-dione, ethyl 4,4,4-trifluoroacetoacetate, aldehyde, ammonium acetate | Spiro-piperidines | High diastereoselectivity |

Regioselective Functionalization of the Piperidine Nitrogen and Hydroxyl Group

The presence of two distinct reactive sites, the piperidine nitrogen and the tertiary hydroxyl group, in this compound necessitates regioselective functionalization to achieve desired derivatives. The steric hindrance and electronic effects imposed by the trifluoromethyl group play a crucial role in directing the reactivity of these functional groups.

The piperidine nitrogen, being a secondary amine, is a nucleophilic center amenable to various transformations. However, its reactivity can be tempered by the electron-withdrawing nature of the adjacent trifluoromethyl group. The tertiary hydroxyl group, on the other hand, is less nucleophilic and more sterically encumbered.

Selective N-functionalization can typically be achieved under standard conditions for amine alkylation or acylation, often by carefully controlling the reaction stoichiometry and conditions to prevent competing O-functionalization. For instance, N-alkylation can be performed using alkyl halides in the presence of a base, while N-acylation can be accomplished with acyl chlorides or anhydrides.

Conversely, selective O-functionalization of the hydroxyl group requires conditions that favor reaction at the less reactive oxygen atom. This can be achieved by using highly reactive electrophiles or by employing protecting group strategies. For example, the nitrogen can be temporarily protected with a suitable group (e.g., Boc, Cbz) to direct the reaction towards the hydroxyl group. Subsequent deprotection then yields the O-functionalized product with a free piperidine nitrogen.

A study on the direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, which have a similar N-H and O-H system, showed that a mixture of N- and O-alkylated products is often obtained, with the ratio depending on the substrate and reaction conditions. nih.gov This highlights the competitive nature of N- vs. O-functionalization in related heterocyclic systems.

Derivatization Strategies of this compound

Building upon the principles of regioselective functionalization, a wide array of derivatization strategies can be employed to modify the this compound core. These modifications are crucial for exploring the structure-activity relationships of this scaffold in various applications.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the piperidine nitrogen.

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom, which can significantly alter the steric and electronic properties of the molecule. Standard procedures involve the reaction of this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base such as potassium carbonate or triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) or DMF. Microwave-assisted conditions can also be employed to accelerate these reactions.

N-Acylation: The introduction of an acyl group via N-acylation can introduce a variety of functional groups and is a common strategy in medicinal chemistry. This is typically achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base. For example, acylation of 4-hydroxypiperidine (B117109) with benzoyl chloride is a key step in the synthesis of related compounds. nuph.edu.ua The resulting amides are generally stable and can serve as important intermediates for further functionalization.

O-Functionalization of the Hydroxyl Group

Functionalization of the tertiary hydroxyl group can be more challenging due to its steric hindrance. However, several methods can be employed.

O-Alkylation: Direct O-alkylation can be achieved using highly reactive alkylating agents like alkyl triflates or by employing Williamson ether synthesis conditions with a strong base to first generate the alkoxide. A study on the O-alkylation of pyrimidin-2(1H)-ones demonstrated that direct alkylation can be chemoselective under specific conditions. nih.gov

O-Acylation: Esterification of the tertiary alcohol can be accomplished using acylating agents under forcing conditions or with the aid of coupling agents.

Modifications at the Trifluoromethyl Group and Adjacent Piperidine Carbons

While modifications directly at the trifluoromethyl group are synthetically challenging and less common, transformations at the adjacent piperidine carbons can be envisioned. For instance, the introduction of substituents at the C-3 and C-5 positions of the piperidine ring is a known strategy for creating structural diversity in related piperidone systems. nih.gov

Research into the synthesis of α-trifluoromethylpiperidines has shown various methods for constructing the trifluoromethyl-substituted ring, which could be adapted for further functionalization. mdpi.com Additionally, studies on 4'-C-trifluoromethyl modified oligodeoxynucleotides highlight the synthetic efforts in incorporating this motif into complex molecules. rsc.org

Synthesis of Sulfonamide Derivatives Utilizing this compound

The synthesis of sulfonamide derivatives is a significant area of research due to the broad biological activities associated with the sulfonamide functional group. nih.govmdpi.comresearchgate.net The piperidine nitrogen of this compound can readily react with various sulfonyl chlorides to form the corresponding sulfonamides.

This reaction is typically carried out by treating this compound with a substituted benzenesulfonyl chloride or other sulfonyl chlorides in the presence of a base like triethylamine or pyridine in an inert solvent such as dichloromethane. mdpi.com The resulting N-sulfonylated piperidines can exhibit a range of biological properties, and this derivatization is a key strategy in drug discovery. For instance, novel sulfonamide derivatives containing a piperidine moiety have been synthesized and evaluated for their bactericidal properties. nih.gov

The following table provides examples of reaction conditions for the synthesis of sulfonamide derivatives from piperidine precursors.

| Piperidine Precursor | Sulfonyl Chloride | Base | Solvent | Resulting Product |

| 4-Amino-1-Boc-piperidine | 2-(Trifluoromethyl)benzenesulfonyl chloride | Triethylamine | Dichloromethane | Intermediate for sulfonamide synthesis. nih.gov |

| Trimetazidine | Methylsulfonyl chloride | Triethylamine | Dichloromethane | N-sulfonylated piperazine (B1678402) derivative. mdpi.com |

| Piperidine | Substituted benzenesulfonyl chloride | Pyridine | Dichloromethane | General N-arylsulfonylpiperidine |

Spectroscopic and Computational Investigations of 4 Trifluoromethyl Piperidin 4 Ol

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-(Trifluoromethyl)piperidin-4-ol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum displays characteristic signals for the piperidine (B6355638) ring protons. These typically appear as multiplets in the aliphatic region, and their specific chemical shifts and coupling constants are sensitive to their axial or equatorial orientation on the chair-like conformation of the piperidine ring. The hydroxyl and amine protons also give rise to distinct signals, which can be influenced by solvent and temperature.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. The carbon atom attached to the trifluoromethyl and hydroxyl groups (C4) is significantly deshielded. The other piperidine ring carbons (C2, C3, C5, C6) show signals in the typical aliphatic amine region. The chemical shift of the trifluoromethyl carbon is also a key identifier.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and electronic environment of the trifluoromethyl group. It typically shows a singlet, as there are no neighboring protons to couple with, and its chemical shift is characteristic of a CF₃ group attached to a quaternary carbon. rsc.orgrsc.org The sensitivity of the ¹⁹F chemical shift to the local environment makes it a valuable tool for studying intermolecular interactions. nih.gov

Conformational analysis, often aided by two-dimensional NMR techniques like COSY and HETCOR, reveals that the piperidine ring predominantly adopts a chair conformation. researchgate.net The bulky trifluoromethyl group and the hydroxyl group at the C4 position influence the conformational equilibrium.

Table 1: Representative NMR Data for this compound Derivatives Note: Exact chemical shifts can vary based on solvent and specific experimental conditions.

| Nucleus | Chemical Shift (ppm) Range | Typical Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.5 - 2.0 | m | Piperidine ring CH₂ |

| ¹H | 2.5 - 3.0 | m | Piperidine ring CH₂ adjacent to N |

| ¹H | Variable | s (broad) | OH, NH |

| ¹³C | 25 - 50 | Piperidine ring CH₂ | |

| ¹³C | 90 - 100 (q) | q | C-CF₃ |

| ¹³C | 120 - 130 (q) | q | CF₃ |

| ¹⁹F | ~ -80 | s | CF₃ |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pathways. The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular weight of the compound. nist.gov For the hydrochloride salt, the observed mass will correspond to the free base. cymitquimica.com

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation patterns include the loss of a trifluoromethyl radical (•CF₃), a water molecule (H₂O), or cleavage of the piperidine ring. The analysis of these fragment ions provides corroborating evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy. rsc.org

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.07872 | 133.4 |

| [M+Na]⁺ | 192.06066 | 139.7 |

| [M-H]⁻ | 168.06416 | 128.5 |

| [M+NH₄]⁺ | 187.10526 | 152.8 |

| [M+K]⁺ | 208.03460 | 137.2 |

| [M+H-H₂O]⁺ | 152.06870 | 126.3 |

Data from computational predictions. uni.lu

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound and probing its conformational details. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibration of the piperidine amine. researchgate.net Strong absorptions in the 1000-1300 cm⁻¹ range are characteristic of C-F stretching vibrations of the trifluoromethyl group. C-H stretching vibrations of the piperidine ring are observed around 2800-3000 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the C-F bonds in the trifluoromethyl group often gives a strong Raman signal. The piperidine ring vibrations are also observable. Comparing experimental FT-IR and FT-Raman spectra with theoretically calculated spectra can aid in the detailed assignment of vibrational modes and the study of conformational isomers. nih.govmdpi.com

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) Range | Assignment | Spectroscopic Technique |

|---|---|---|

| 3200 - 3600 | O-H and N-H stretching | FT-IR |

| 2800 - 3000 | C-H stretching | FT-IR, FT-Raman |

| 1000 - 1300 | C-F stretching | FT-IR, FT-Raman |

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the molecular properties of compounds like this compound. researchgate.net These calculations provide insights into the molecule's three-dimensional geometry, conformational stability, and electronic structure.

By employing appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)), the geometric parameters such as bond lengths, bond angles, and dihedral angles can be optimized. nih.govnih.gov DFT calculations can also be used to determine the relative energies of different conformers, such as those with axial or equatorial orientations of the substituents on the piperidine ring, thus predicting the most stable conformation. researchgate.net

Furthermore, analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's reactivity and electronic transitions. science.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

A significant application of DFT is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. cymitquimica.com

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H, ¹³C, and ¹⁹F). researchgate.netscience.gov A good correlation between the calculated and experimental chemical shifts serves as a strong confirmation of the molecular structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical frequencies are often scaled to better match the experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of the observed vibrational bands to specific atomic motions within the molecule. This combined experimental and theoretical approach provides a comprehensive understanding of the vibrational properties of this compound.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily dictated by the stereoelectronic effects of the trifluoromethyl (CF3) group and the hydroxyl (OH) group at the C4 position of the piperidine ring. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. In this chair form, substituents at the C4 position can exist in either an axial or equatorial orientation.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the relative energies of these conformers. For piperidine derivatives, the energy difference between the axial and equatorial conformers determines the conformational preference. In the case of this compound, two primary chair conformers are of interest: one with the CF3 group in the axial position and the OH group equatorial, and the other with the CF3 group equatorial and the OH group axial.

Systematic computational analyses on related fluorinated piperidines have been performed using methods like M06-2X/def2-QZVPP. These studies reveal that the conformational preferences in fluorinated piperidines are a result of a delicate balance between several factors, including electrostatic interactions, hyperconjugation, and steric hindrance. researchgate.net While direct experimental data for this compound is not extensively available, the behavior of analogous compounds provides significant insights. For instance, studies on 3-fluoropiperidines have shown a strong preference for the axial conformation of the fluorine atom, a phenomenon attributed to favorable hyperconjugative interactions between the axial C-F bond and the anti-periplanar C-C and C-H bonds of the ring. nih.gov

In this compound, the bulky CF3 group would typically be expected to favor the equatorial position to minimize 1,3-diaxial interactions. However, the presence of the hydroxyl group introduces additional complexity through potential intramolecular hydrogen bonding and other stereoelectronic effects. The relative energies of the conformers are also influenced by the solvent environment, with polar solvents potentially stabilizing conformers with larger dipole moments. nih.gov

A comprehensive understanding of the energy landscape requires mapping the potential energy surface as a function of key dihedral angles. This would reveal the energy barriers between different conformers and identify any stable twist-boat or skew-boat conformations, although these are generally higher in energy than the chair forms for simple piperidine systems.

| Conformer | Axial/Equatorial Position of CF3 | Axial/Equatorial Position of OH | Relative Energy (kcal/mol) |

| 1 | Axial | Equatorial | Data not available |

| 2 | Equatorial | Axial | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would highlight several key features. The oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring are expected to be regions of high negative electrostatic potential due to the presence of lone pairs of electrons. nih.gov These sites would be the most likely points of interaction for electrophiles, such as protons in acidic media.

Conversely, the hydrogen atom of the hydroxyl group will exhibit a positive electrostatic potential, making it a potential site for hydrogen bonding with electron-rich species. The trifluoromethyl group, with its highly electronegative fluorine atoms, will create a region of strong positive potential around the carbon atom of the CF3 group and a negative potential around the fluorine atoms themselves. This strong electron-withdrawing nature of the CF3 group can influence the reactivity of the entire molecule by modulating the electron density of the piperidine ring.

The MEP analysis can thus be used to predict the regioselectivity of reactions involving this compound. For instance, in a protonation reaction, the nitrogen atom is the most likely site of attack due to its high negative potential and accessibility. The MEP map also provides insights into intermolecular interactions, such as hydrogen bonding patterns in the solid state or in solution, which can influence the compound's physical properties and biological activity.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Nitrogen Atom | Negative | Site for electrophilic attack, protonation |

| Oxygen Atom | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Hydrogen | Positive | Site for nucleophilic attack, hydrogen bond donor |

| CF3 Group (Fluorine Atoms) | Negative | Weak hydrogen bond acceptor |

| CF3 Group (Carbon Atom) | Positive | Potential site for nucleophilic interaction |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response of a molecule is related to its ability to alter its polarization in the presence of a strong electric field, such as that from a laser. This is quantified by the molecular hyperpolarizability (β).

For a molecule to exhibit significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key contributor to a large hyperpolarizability.

While this compound lacks an extended π-conjugated system, the presence of the electron-withdrawing trifluoromethyl group and the electron-donating character of the piperidine nitrogen and hydroxyl oxygen could potentially give rise to modest NLO properties. The trifluoromethyl group acts as a strong electron acceptor, while the nitrogen and oxygen atoms can act as electron donors.

Computational methods, such as DFT calculations, can be employed to predict the NLO properties of this compound by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.net Studies on other piperidine derivatives have shown that they can be NLO active, with their efficiency being tunable by the nature of the substituents. researchgate.netresearchgate.net For instance, the introduction of aromatic groups can enhance the NLO response. researchgate.net

The investigation of fluorinated organic compounds for NLO applications is an active area of research, as the high electronegativity of fluorine can lead to significant changes in the electronic structure and enhance NLO properties. bohrium.com While no specific experimental or computational data on the NLO properties of this compound are currently available, theoretical calculations could provide valuable insights into its potential as an NLO material.

| NLO Property | Predicted Value |

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Applications of 4 Trifluoromethyl Piperidin 4 Ol and Its Derivatives in Medicinal Chemistry and Drug Discovery

4-(Trifluoromethyl)piperidin-4-ol as a Core Scaffold for Pharmaceutical Development

The this compound moiety is considered a "privileged" scaffold in drug discovery. This is attributed to the trifluoromethyl group, which can significantly alter the electronic properties of a molecule and improve its metabolic stability and membrane permeability. nih.gov The piperidine (B6355638) ring, a common feature in many pharmaceuticals, provides a versatile framework that can be readily functionalized to interact with various biological targets. nih.govacs.org The hydroxyl group at the 4-position and the nitrogen atom in the piperidinium (B107235) ring can form crucial interactions with polar sites on proteins. ontosight.ai

The synthesis of derivatives often starts from 4-hydroxypiperidine (B117109) or 4-piperidinone, which are then modified to introduce the trifluoromethyl group and other substituents. nih.govnuph.edu.ua This allows for the creation of diverse chemical libraries for screening against various diseases. nih.gov

Design and Synthesis of Novel Drug Candidates Incorporating the this compound Moiety

The versatility of the this compound scaffold has led to its incorporation into a wide range of drug candidates targeting various diseases.

Anticonvulsants are a critical class of drugs for managing epilepsy, a neurological disorder characterized by recurrent seizures. wikipedia.org Research has explored the use of molecules containing trifluoromethyl groups to enhance the efficacy of antiepileptic drugs (AEDs). nih.gov For instance, attaching 4-(trifluoromethyl)benzoic acid to a benzodiazepine (B76468) core has been investigated as a strategy to improve drug delivery across the blood-brain barrier. nih.gov While not directly a this compound derivative, this highlights the principle of using trifluoromethyl groups in AED development. Other research has focused on hybrid compounds combining a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core, linked to a 4-arylpiperazine fragment containing a trifluoromethyl group, which have shown promising anticonvulsant activity in animal models. nih.gov The mechanism of action for many AEDs involves the modulation of voltage-gated sodium and calcium channels or the enhancement of GABAergic neurotransmission. wikipedia.orgmedscape.com

The this compound scaffold is of significant interest in the development of treatments for various neurological disorders beyond epilepsy. ontosight.aimdpi.com The trifluoromethyl group can enhance a compound's ability to cross the blood-brain barrier, a crucial property for drugs targeting the central nervous system. chemimpex.com Derivatives of piperazine (B1678402), a related heterocyclic amine, have shown activity at various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in conditions like anxiety and depression. silae.itijrrjournal.com For example, Trifluoromethylphenylpiperazine (TFMPP) is known to act as an agonist at 5-HT1A receptors, producing anxiolytic effects. silae.it The development of NLRP3 inflammasome inhibitors containing a trifluoromethylphenol group has also shown promise for treating α-synucleinopathies, a group of neurodegenerative diseases that includes Parkinson's disease. nih.gov

Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective treatments. Screening of compound libraries has identified piperidinol-based compounds with promising anti-tuberculosis activity. nih.gov Optimization of a hit compound led to the synthesis of a library of 22 piperidinol analogs, including derivatives of this compound. nih.gov Specifically, compounds like 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol demonstrated good activity against Mycobacterium tuberculosis. nih.gov However, in vivo testing revealed side effects that prevented their further development, possibly due to the pharmacology of the aryl piperidinol core. nih.gov Other research has identified trifluoromethyl pyrimidinone compounds with potent activity against M. tuberculosis, although cytotoxicity remains a challenge to overcome. frontiersin.orgnih.gov

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Mycobacterium tuberculosis | Demonstrated good anti-tuberculosis activity in vitro. | nih.gov |

| Trifluoromethyl pyrimidinone series | Mycobacterium tuberculosis | Showed good potency with MICs < 5 μM, but also exhibited cytotoxicity. | frontiersin.orgnih.gov |

The piperidine scaffold is a common feature in many anticancer agents. nih.gov Derivatives of 4-aryl-4H-chromene have been shown to induce apoptosis in various cancer cell lines, including human leukemia K562 cells. nih.gov Research into 3,5-bis(arylidene)-4-piperidones (BAPs), which are structurally related to curcumin, has shown that the introduction of a trifluoromethyl group can enhance their anti-tumor and anti-inflammatory activities. nih.gov One such compound, containing three trifluoromethyl substituents, demonstrated potent anti-hepatoma activity by promoting apoptosis and inhibiting the NF-κB pathway. nih.gov Arylpiperazine derivatives have also been extensively studied for their cytotoxic effects against various cancer cell lines. nih.gov

| Compound Class | Cancer Cell Line | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 4-Aryl-4H-chromene derivatives | Human leukemia K562 | Induction of apoptosis, activation of caspases | 3-NC derivative showed an IC₅₀ of 65 nM. | nih.gov |

| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs) | HepG2 (Hepatoma) | Inhibition of NF-κB activation, induction of apoptosis | Compound 16 showed the best anti-tumor activity. | nih.gov |

The this compound scaffold has been utilized to develop potent and selective modulators of various biological targets.

Neurotransmitter Receptors: Piperazine and piperidine derivatives have been extensively investigated for their ability to interact with neurotransmitter receptors. silae.itijrrjournal.com For example, certain arylpiperazine derivatives show high affinity for serotonin (5-HT) and dopamine receptors, making them valuable for treating neurological and psychiatric disorders. silae.it Derivatives of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been synthesized as selective sigma-1 receptor ligands, which are implicated in a variety of central nervous system functions. nih.gov

Enzymes: The this compound moiety has been incorporated into inhibitors of various enzymes. For instance, derivatives have been developed as potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme involved in cholesterol metabolism in the brain. acs.org Monoacylglycerol lipase (B570770) (MAGL) inhibitors containing a 4-chlorobenzoylpiperidine scaffold have been optimized for the treatment of cancer. nih.gov Additionally, triazolopyridine derivatives have been identified as inhibitors of the JmjC histone lysine (B10760008) demethylase KDM2A, a target in cancer therapy. researchgate.net

Amyloid β Production Inhibitors

The accumulation of amyloid-β (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease. Consequently, the inhibition of Aβ production and aggregation represents a key therapeutic strategy. While there is no direct evidence of this compound itself being an inhibitor of Aβ production, its structural components are of significant interest in this field.

Research has focused on designing piperidine derivatives that can dually inhibit acetylcholinesterase (AChE) and Aβ aggregation. nih.gov In this context, the piperidine scaffold serves as a crucial building block. Furthermore, studies have shown that the inclusion of a trifluoromethyl group can be effective in preventing Aβ aggregation. nih.gov The hydrophobic nature of the trifluoromethyl group is thought to enhance the affinity of molecules for Aβ, thereby interfering with the aggregation process. nih.gov For instance, a peptide containing a trifluoromethyl group was found to slow the kinetics of Aβ fibril formation and alter the oligomerization pathway. nih.gov

The development of inhibitors for β-secretase 1 (BACE1), an enzyme critical for the production of Aβ, has also been a major focus. nih.gov While specific derivatives of this compound have not been highlighted as BACE1 inhibitors, the broader class of piperidine-containing molecules continues to be explored for this application. nih.gov The design of such inhibitors often involves creating molecules that can fit into the active site of the enzyme, and the stereochemistry and substitution of the piperidine ring play a crucial role in achieving the desired binding affinity and selectivity.

P2Y14 Receptor Antagonists

The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and has been implicated in inflammatory diseases such as asthma and acute kidney injury. As a result, the development of P2Y14 receptor antagonists is a promising area of therapeutic research. Derivatives of this compound have been investigated as potent and selective antagonists for this receptor.

One notable antagonist, 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN), showcases the importance of the trifluoromethylphenyl and piperidine moieties for high-affinity binding to the P2Y14 receptor. nih.gov This compound has been shown to be a highly selective antagonist for the P2Y14 receptor over other P2Y receptor subtypes. nih.govnih.gov The trifluoromethyl group, in particular, is often utilized to enhance the lipophilicity and metabolic stability of drug candidates. nih.gov

Further studies have explored various modifications of the piperidine ring in this class of antagonists to improve their pharmacological properties. nih.gov These modifications include N-alkylation and N-acylation, which have been shown to modulate the affinity of the compounds for the P2Y14 receptor. nih.gov The development of these antagonists has demonstrated the utility of the 4-(trifluoromethyl)phenyl-piperidine scaffold in targeting inflammatory pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Impact of Trifluoromethyl Group Position and Stereochemistry on Biological Activity

The position and stereochemistry of the trifluoromethyl group on the piperidine ring can have a significant impact on the biological activity of the resulting derivatives. The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl group or a chlorine atom, to modulate the electronic and steric properties of a molecule. nih.gov Its presence can increase the lipophilicity of a compound, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In the context of P2Y14 receptor antagonists, the 4-(trifluoromethyl)phenyl moiety has been shown to be a key component for high-affinity binding. nih.gov While specific studies on the stereochemistry of the trifluoromethyl group at the 4-position of the piperidine ring are limited, research on other piperidine derivatives has shown that stereochemistry can significantly influence biological activity. For instance, in a series of piperidin-4-ol derivatives, the stereochemical configuration was found to affect their antimicrobial and anthelmintic activities. auburn.edu This suggests that the spatial arrangement of the trifluoromethyl group in this compound derivatives is likely to be a critical determinant of their pharmacological effects.

Influence of Substituents on the Piperidine Nitrogen and Aryl Rings on Pharmacological Profiles

Modifications to the piperidine nitrogen and any associated aryl rings are a common strategy for optimizing the pharmacological profiles of this compound derivatives. The nature of the substituent on the piperidine nitrogen can influence the compound's polarity, basicity, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets.

In the development of P2Y14 receptor antagonists, various N-alkyl and N-acyl derivatives of the piperidine ring have been synthesized and evaluated. nih.gov For example, N-acetyl derivatives, which are no longer zwitterionic, have been shown to maintain high affinity for the receptor. nih.gov This indicates that a positive charge on the piperidine nitrogen is not essential for potent antagonism.

Similarly, substitutions on the aryl rings of these molecules can dramatically alter their activity. The presence and position of substituents on the aryl ring can affect the electronic properties and conformation of the molecule, which can in turn influence its binding to the target protein. For P2Y14 receptor antagonists, the 4-(trifluoromethyl)phenyl group has been identified as a particularly favorable substituent. nih.gov The exploration of different aryl groups and substitution patterns is a key aspect of the lead optimization process for this class of compounds.

Computational Drug Design and Molecular Docking Studies with this compound Derivatives

Computational methods, including molecular docking and molecular dynamics simulations, play a vital role in the discovery and development of drugs based on the this compound scaffold. These techniques provide valuable insights into the binding modes of these derivatives with their biological targets, guiding the rational design of more potent and selective compounds.

Molecular docking studies have been extensively used to predict the binding orientation of P2Y14 receptor antagonists within the receptor's binding pocket. nih.gov By creating a homology model of the P2Y14 receptor, researchers have been able to visualize how compounds like PPTN interact with the receptor at the molecular level. nih.govnih.gov These studies have suggested that the piperidine and 4-(trifluoromethyl)phenyl substituents occupy specific pockets within the binding site, and that a triazole scaffold can form additional interactions that stabilize the ligand-receptor complex. nih.gov

Beyond P2Y14 antagonists, computational studies have been applied to a wide range of piperidine derivatives to understand their interactions with various biological targets. For example, molecular docking has been used to predict the binding affinity and interaction patterns of piperidine-based thiosemicarbazones with the enzyme dihydrofolate reductase. nih.gov Similarly, docking studies have been employed to investigate the binding of piperidine derivatives to the dopamine D2 receptor. These computational approaches not only help in understanding the SAR of a series of compounds but also aid in the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Other Research Applications of 4 Trifluoromethyl Piperidin 4 Ol

Use as a Synthetic Intermediate in Agrochemical Development

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into agrochemical candidates is a well-established strategy to enhance their efficacy and metabolic stability. The trifluoromethyl group can significantly alter the electronic properties and lipophilicity of a molecule, which in turn can improve its biological activity and transport properties within the target pest and the plant. mdpi.com While a wide variety of fluorinated compounds have been developed for crop protection, trifluoromethylpyridines (TFMPs) represent a key structural motif in a number of active ingredients. cas.cn

Although agrochemicals containing a 4-trifluoromethyl-substituted pyridine (B92270) moiety are less common than those with substitutions at other positions, notable examples like the insecticide flonicamid (B1672840) and the herbicide pyroxsulam (B39247) have been successfully commercialized. nih.govnih.gov This demonstrates the value of the 4-substituted TFMP scaffold in the development of new agrochemical products.

In this context, 4-(Trifluoromethyl)piperidin-4-ol serves as a valuable synthetic intermediate. The piperidine (B6355638) ring is a prevalent N-heterocycle in agrochemicals, and the presence of both a trifluoromethyl group and a hydroxyl group on the same carbon atom provides a versatile platform for further chemical modifications. nih.govnih.gov The hydroxyl group can be a handle for introducing other functional groups or for connecting the piperidine moiety to other parts of a larger molecule. The synthesis of complex agrochemicals often relies on the strategic use of such functionalized building blocks to construct the final active ingredient efficiently. cas.cnacs.org The development of robust synthetic routes to access fluorinated piperidines from readily available fluorinated pyridines is an active area of research, underscoring the importance of these intermediates. nih.gov

The general synthetic approach often involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group. cas.cnnih.gov Compounds like this compound are products of such strategies and are then used in subsequent steps to build the final, more complex agrochemical structure. The biological activity of the resulting products is thought to be due to the unique combination of the physicochemical properties of the fluorine atom and the characteristics of the pyridine or piperidine moiety. cas.cn

Exploration in Materials Science

The unique properties imparted by fluorine atoms have led to the exploration of organofluorine compounds in materials science. nih.gov The introduction of fluorine into organic molecules can significantly influence properties such as polarity, thermal stability, and intermolecular interactions. Fluorinated piperidines, as a class of compounds, are of interest for the development of new materials due to the combination of the rigid piperidine scaffold and the unique characteristics of the C-F bond. nih.govnih.gov

While specific applications of this compound in materials science are not extensively documented in publicly available research, its structural features suggest potential areas of exploration. The presence of the highly polar trifluoromethyl group can influence the self-assembly and packing of molecules in the solid state, which is a critical aspect in the design of crystalline materials and polymers with specific optical or electronic properties.

Research into fluorinated piperidines has highlighted their potential in creating conformationally defined building blocks. nih.gov The strong preference of fluorine for a gauche orientation can be used to control the three-dimensional structure of molecules, a key principle in the design of functional materials. The combination of fluorine substituents and N-heterocycles like piperidine is an area of tremendous potential for materials science. nih.gov Therefore, it is conceivable that this compound could serve as a monomer or a precursor for polymers or liquid crystals where the trifluoromethyl group is used to tune the material's bulk properties. Further research is needed to fully explore the potential of this and related fluorinated piperidines in the field of materials science.

Role as a Building Block for Organofluorine Compounds

This compound is a key example of a fluorinated building block, a class of small, functionalized molecules used in the synthesis of more complex organofluorine compounds. cas.cn The synthesis of pharmaceuticals, agrochemicals, and other functional materials containing fluorine often relies on the use of such building blocks, as the direct introduction of fluorine or fluorinated groups into a complex molecule can be challenging. cas.cnspringernature.com

The structure of this compound is particularly useful for several reasons. The piperidine ring is one of the most common heterocyclic scaffolds found in pharmaceuticals. nih.govnih.gov The trifluoromethyl group is a bioisostere of a methyl group but with very different electronic properties, making it a valuable substituent for modulating the biological activity of a drug candidate. mdpi.com The hydroxyl group provides a reactive site for further chemical transformations, allowing the piperidine scaffold to be incorporated into a larger molecular framework. nuph.edu.ua

The synthesis of diverse organofluorine compounds often involves multi-step sequences where building blocks like this compound are assembled in a convergent manner. This approach allows for the efficient construction of molecular diversity and the systematic exploration of structure-activity relationships in drug discovery and agrochemical research. The development of synthetic methods to prepare such building blocks, including various substituted trifluoromethyl piperidines, is an active area of research in organic chemistry. mdpi.comnih.gov The availability of these building blocks is crucial for the continued development of new and improved organofluorine compounds for a wide range of applications. cas.cnspringernature.com

Research Findings on Related Trifluoromethyl Compounds

| Compound/Intermediate Class | Key Research Finding | Application Area |

| Trifluoromethylpyridines (TFMPs) | Serve as a key structural motif in active agrochemical ingredients. cas.cnnih.gov | Agrochemicals |

| 4-Trifluoromethyl-substituted Pyridines | Less common than other isomers, but found in commercialized agrochemicals like flonicamid and pyroxsulam. nih.govnih.gov | Agrochemicals |

| Fluorinated Piperidines | Desirable motifs for pharmaceutical and agrochemical research due to the influence of fluorine on physicochemical properties. nih.govnih.gov | Pharmaceuticals, Agrochemicals |

| Fluorinated Building Blocks | Crucial for the synthesis of complex organofluorine compounds, enabling efficient construction and diversification. cas.cnnuph.edu.ua | Organic Synthesis |

Future Directions and Emerging Research Areas for 4 Trifluoromethyl Piperidin 4 Ol

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of complex molecules like 4-(trifluoromethyl)piperidin-4-ol traditionally involves methods that may use hazardous reagents and generate significant waste. google.com Current research is focused on developing more environmentally benign alternatives.

One promising area is the use of greener solvents and reaction media. asianpubs.org Deep eutectic solvents (DES), such as those based on glucose-urea or choline (B1196258) chloride-glucose, are being explored as inexpensive, effective, and environmentally friendly media for the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are non-polluting and represent a significant step towards sustainable pharmaceutical manufacturing. researchgate.net While classical methods for producing trifluoromethyl piperidines may involve harsh reagents like sulfur tetrafluoride and anhydrous hydrofluoric acid, the development of greener approaches for the core piperidone structure provides a clear path forward. google.comresearchgate.net

Another key strategy is improving atom economy through novel reaction pathways. Methodologies that reduce the number of synthetic steps, such as one-pot cyclization/reduction cascades, are being developed. nih.gov These approaches, which avoid the need to isolate intermediates, not only simplify the process but also reduce solvent usage and waste. news-medical.net

Table 1: Comparison of Conventional and Green Synthesis Approaches for Piperidine (B6355638) Derivatives

| Feature | Conventional Synthesis Approach | Emerging Green Chemistry Approach |

|---|---|---|

| Solvents | Often relies on volatile organic compounds (VOCs). | Utilizes green solvents like deep eutectic solvents (e.g., glucose-urea). asianpubs.orgresearchgate.net |

| Reagents | May use hazardous reagents like anhydrous hydrofluoric acid. google.com | Employs less hazardous materials and catalytic methods. |

| Process | Typically involves multiple, discrete steps with isolation of intermediates. | Focuses on one-pot reactions and cascade sequences to improve efficiency. nih.gov |

| Environmental Impact | Higher potential for generating hazardous waste and pollutants. | Significantly reduces waste and environmental pollution. nih.gov |

| Efficiency | Can have lower overall yields and poor atom economy. | Aims for higher yields, improved atom economy, and simplified processes. news-medical.net |

Advanced Catalyst Design for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalysts is crucial for the efficient and selective synthesis of this compound and its derivatives. Research is moving beyond traditional methods toward highly specialized catalytic systems.

Transition-metal catalysis, particularly with palladium (Pd) and copper (Cu), has been instrumental in forming the C-CF3 bond, a key step in synthesizing trifluoromethylated compounds. researchgate.net For instance, copper-catalyzed cycloaddition reactions have been developed for creating trifluoromethylated heterocyclic structures. nih.gov Similarly, palladium-catalyzed methods are used to construct fluorinated piperidine scaffolds. nih.gov

A significant innovation is the convergence of different catalytic fields. Recently, a powerful method combining biocatalysis (using enzymes for selective C-H oxidation) with radical cross-coupling was developed to streamline the synthesis of complex piperidines. news-medical.net This modular approach dramatically reduces the number of steps required compared to traditional linear syntheses, making previously inaccessible or expensive molecules more readily available. news-medical.net Furthermore, the design of novel chiral catalysts, such as C2-symmetric bipyridine-N,N'-dioxides, allows for highly enantioselective synthesis, which is critical for producing specific stereoisomers of drug candidates. chemrxiv.org

Table 2: Overview of Advanced Catalytic Systems for Piperidine Synthesis

| Catalyst Type | Metal/System | Transformation Type | Key Advantages |

|---|---|---|---|

| Transition Metal | Palladium (Pd) | C-H activation, annulation, cross-coupling. researchgate.netnih.gov | High functional group tolerance and access to complex fluorinated heterocycles. nih.gov |

| Transition Metal | Copper (Cu) | Cycloaddition, trifluoromethylation. researchgate.netnih.gov | Enables direct introduction of the CF3 group under mild conditions. nih.gov |

| Biocatalysis | Enzymes (e.g., oxidases) | Selective C-H oxidation. news-medical.net | High selectivity on complex molecules, environmentally friendly. |

| Hybrid Systems | Biocatalysis + Radical Cross-Coupling | Modular synthesis of complex piperidines. news-medical.net | Drastically reduces step count and improves access to novel chemical space. news-medical.net |

| Chiral Organocatalysis | Chiral Bipyridine-N,N'-dioxides | Asymmetric synthesis. chemrxiv.org | Excellent enantioselectivity, crucial for isomeric drugs. chemrxiv.org |

Expansion into Novel Therapeutic Areas and Target Identification

The piperidine ring is a prevalent motif in pharmaceuticals, and its trifluoromethylated derivatives are of high interest for developing new drugs. benthamdirect.comnih.gov Derivatives of this compound are being explored for a wide range of diseases, moving beyond their established roles in treating disorders of the nervous and digestive systems. google.comgoogle.com

Emerging research highlights the potential of these compounds in oncology. Novel derivatives are being designed as potent anticancer agents targeting specific proteins. nih.govencyclopedia.pub For example, a 4-(trifluoromethyl)quinoline (B1586426) derivative has been identified as a potential anticancer agent targeting the SGK1 protein, and other piperidine-containing molecules are being investigated as c-Myc inhibitors for lung cancer. nih.govnih.gov The analgesic properties of this scaffold are also an area of active investigation, with analogues of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol showing significant pain-inhibiting effects in preclinical models. researchgate.net

The unique structural and electronic properties of the trifluoromethyl group can be leveraged to design compounds for new and challenging biological targets. benthamdirect.com The search for novel therapies for conditions like migraine and other primary headaches may benefit from molecules designed to interact with targets such as the trigeminal ganglion. nih.gov The versatility of the piperidine scaffold also allows for its use in developing new antibiotics and antiviral agents. encyclopedia.pub

Table 3: Potential Therapeutic Applications and Targets for Trifluoromethyl-Piperidine Derivatives

| Therapeutic Area | Potential Biological Target/Mechanism | Example/Supporting Evidence |

|---|---|---|

| Oncology | SGK1 Protein Inhibition | Discovery of 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents. nih.gov |

| Oncology | c-Myc Protein Inhibition | A novel piperidine-containing benzimidazole (B57391) derivative shows activity against lung cancer cell lines by inhibiting c-Myc. nih.gov |

| Pain Management | Central Analgesic Action (Opioid Receptors) | 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues demonstrate potent analgesic efficacy. researchgate.net |

| Neurological Disorders | Dopamine (B1211576) D3 Receptor Antagonism | The 4-(Trifluoromethyl)piperidine scaffold is used in the synthesis of dopamine D3 receptor antagonists. sigmaaldrich.com |

| Infectious Diseases | Antiviral (e.g., Influenza) | Benzyl-piperidine derivatives have shown inhibitory effects against the H1N1 influenza virus. encyclopedia.pub |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. arxiv.org This is particularly relevant for optimizing and finding new applications for scaffolds like this compound. AI/ML can be applied across the entire discovery pipeline, from initial concept to clinical development. nih.govarxiv.org

In the early stages, AI algorithms can analyze vast biological and chemical datasets to identify and validate novel drug targets. arxiv.orgnih.gov For a molecule like this compound, ML models can perform large-scale virtual screening to identify which derivatives are most likely to bind to a specific target, or use de novo design to generate entirely new molecular structures with optimized properties. nih.govnih.gov Generative models, such as recurrent neural networks (RNNs), can be tuned to design compounds with ideal characteristics, including bioactivity and favorable pharmacokinetic profiles. nih.gov

Furthermore, AI platforms like AlphaFold, which can predict protein structures with high accuracy, are invaluable for structure-based drug design, allowing chemists to visualize how a potential drug molecule might interact with its target. arxiv.orgnih.gov This computational approach significantly reduces the time and resources spent on synthesizing and testing suboptimal compounds. As a drug candidate progresses, ML can also help predict its absorption, distribution, metabolism, and excretion (ADME) properties, further streamlining the development process. researchgate.net

Table 4: Illustrative AI/ML Workflow in Drug Discovery for this compound Derivatives

| Stage | AI/ML Application | Objective |

|---|---|---|

| 1. Target Identification | Analysis of multi-omics data with network-based AI frameworks. arxiv.org | Identify and validate novel biological targets for which piperidine derivatives may be effective. |

| 2. Hit Identification | High-throughput virtual screening using deep neural networks (DNNs). nih.gov | Screen virtual libraries of trifluoromethyl-piperidine compounds against a target protein to find initial "hits". |

| 3. Lead Generation | De novo drug design using generative adversarial networks (GANs) or reinforcement learning. nih.gov | Generate novel molecular structures based on the piperidine scaffold with predicted high efficacy and safety. |

| 4. Lead Optimization | Predictive modeling of ADME properties and protein-ligand interactions (e.g., using AlphaFold structures). nih.govresearchgate.net | Refine lead compounds by computationally predicting their biological activity and pharmacokinetic profiles to enhance desired characteristics. |

| 5. Preclinical Development | AI-powered analysis of preclinical data. | Streamline the analysis of experimental results and predict potential outcomes for further studies. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-(trifluoromethyl)piperidin-4-ol and its derivatives in academic settings?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, piperidin-4-ol derivatives with trifluoromethyl groups can be synthesized via cyclization of appropriate precursors using trifluoromethylation agents like CF₃I or CF₃SO₂Na under controlled conditions. Purification often employs column chromatography with silica gel and polar solvents (e.g., methanol/ethyl acetate). Yield optimization requires precise temperature control (e.g., 70–80°C) and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 137–139°C) with literature data to assess purity .

- Spectroscopy : Use ¹H/¹³C NMR to confirm the trifluoromethyl group (δ ~120–125 ppm for ¹⁹F coupling) and hydroxyl proton (δ ~1.5–2.5 ppm). IR spectroscopy verifies the C-F stretch (~1100–1200 cm⁻¹) and O-H absorption (~3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₁₀F₃NO: 193.07 g/mol) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound exhibits good solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and alcohols (methanol, ethanol). For reactions requiring non-polar media, dichloromethane or tetrahydrofuran (THF) are suitable. Solubility testing should precede kinetic or thermodynamic studies to avoid precipitation .

Q. What is the role of the trifluoromethyl group in modulating the compound’s physicochemical properties?

- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability. Its electron-withdrawing nature stabilizes adjacent functional groups (e.g., hydroxyl), influencing reactivity in nucleophilic substitutions or hydrogen-bonding interactions. Computational studies (e.g., DFT) can quantify these effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives as enzyme inhibitors?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the piperidine nitrogen or hydroxyl position (e.g., aryl sulfonamides, alkyl chains) to probe steric/electronic effects .

- Biological Assays : Measure IC₅₀ values against target enzymes (e.g., phosphatases, kinases) using fluorescence-based assays. Compare with control compounds lacking the -CF₃ group to isolate its contribution .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- pH Stabilization : Buffer solutions (pH 6–8) minimize hydroxyl group protonation, reducing degradation.

- Antioxidants : Add 0.1% BHT or ascorbic acid to reaction mixtures to prevent oxidation of the piperidine ring .

Q. How can contradictions in spectral data for derivatives be resolved?

- Methodological Answer : For conflicting NMR signals (e.g., overlapping peaks), use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations. Cross-validate with X-ray crystallography for unambiguous structural confirmation, as demonstrated for related pyridone analogs .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with -OH, hydrophobic contacts with -CF₃).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How does X-ray diffraction confirm the stereochemical configuration of derivatives?

- Methodological Answer : Single-crystal X-ray analysis resolves spatial arrangements of substituents. For example, in pyridin-2(1H)-ones, bond angles and torsion angles (e.g., C-C-F) validate the trifluoromethyl group’s orientation .

Q. What purification techniques isolate trace impurities from synthetic batches?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradients (5–95%) to separate byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to remove unreacted starting materials .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.